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molecular formula C10H11NO4S B8531964 Methyl (o-nitrobenzylthio)-acetate

Methyl (o-nitrobenzylthio)-acetate

Cat. No. B8531964
M. Wt: 241.27 g/mol
InChI Key: LJWVXDQRFVJLJA-UHFFFAOYSA-N
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Patent
US04886797

Procedure details

Methyl (o-nitrobenzylthio)-acetate (24.4 g) was dissolved in ethanol (500 ml). Raney nickel was added and the mixture was hydrogenated at room temperature and 1 atm. of hydrogen pressure. The title compound was obtained as an oil after filtration and evaporation of the reaction mixture.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][S:7][CH2:8][C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CSCC(=O)OC)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CSCC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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